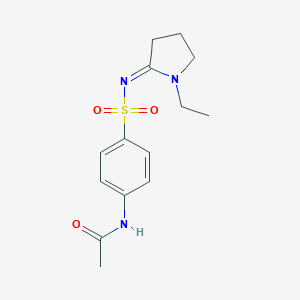
N-(4-(((1-Ethyl-2-pyrrolidinylidene)amino)sulfonyl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(((1-Ethyl-2-pyrrolidinylidene)amino)sulfonyl)phenyl)acetamide, also known as EPPA, is a chemical compound that has gained significant attention in the field of scientific research. It is a sulfonamide derivative that has been synthesized through a multi-step process, and it has shown promising results in various applications.
Mecanismo De Acción
The mechanism of action of N-(4-(((1-Ethyl-2-pyrrolidinylidene)amino)sulfonyl)phenyl)acetamide is not fully understood, but it is believed to involve the inhibition of enzymes involved in various metabolic pathways. This compound has been shown to inhibit the activity of carbonic anhydrase, which is involved in the regulation of pH in the body. It has also been found to inhibit the activity of dihydrofolate reductase, which is involved in the synthesis of DNA and RNA.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to reduce the production of reactive oxygen species, which are involved in the development of various diseases. This compound has also been shown to reduce the levels of pro-inflammatory cytokines, which are involved in the development of inflammation. Additionally, this compound has been found to have a low toxicity profile, making it a promising candidate for further research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(4-(((1-Ethyl-2-pyrrolidinylidene)amino)sulfonyl)phenyl)acetamide is its low toxicity profile, which makes it a promising candidate for further research. Additionally, this compound has been shown to have a good yield and high purity, making it easy to synthesize. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the research of N-(4-(((1-Ethyl-2-pyrrolidinylidene)amino)sulfonyl)phenyl)acetamide. One potential direction is the development of this compound-based therapeutics for the treatment of cancer, inflammation, and infectious diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential interactions with other compounds. Further studies are also needed to determine the optimal dosage and administration of this compound for different applications.
In conclusion, this compound is a promising compound that has shown potential in various scientific research applications. Its low toxicity profile, good yield, and high purity make it a promising candidate for further research. Future research should focus on the development of this compound-based therapeutics and further understanding of its mechanism of action.
Métodos De Síntesis
The synthesis of N-(4-(((1-Ethyl-2-pyrrolidinylidene)amino)sulfonyl)phenyl)acetamide involves a multi-step process that includes the reaction of 4-amino benzenesulfonamide with ethyl acetoacetate, followed by the reaction of the resulting product with 2-bromoacetophenone. The final product is obtained through the reaction of the intermediate product with hydrazine hydrate and acetic acid. The synthesis method has been optimized to yield a high purity product with a good yield.
Aplicaciones Científicas De Investigación
N-(4-(((1-Ethyl-2-pyrrolidinylidene)amino)sulfonyl)phenyl)acetamide has shown promising results in various scientific research applications. It has been studied for its potential use as a therapeutic agent for the treatment of cancer, inflammation, and infectious diseases. This compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to have anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have antibacterial and antifungal properties.
Propiedades
Número CAS |
126826-51-5 |
|---|---|
Fórmula molecular |
C14H19N3O3S |
Peso molecular |
309.39 g/mol |
Nombre IUPAC |
N-[4-[(Z)-(1-ethylpyrrolidin-2-ylidene)amino]sulfonylphenyl]acetamide |
InChI |
InChI=1S/C14H19N3O3S/c1-3-17-10-4-5-14(17)16-21(19,20)13-8-6-12(7-9-13)15-11(2)18/h6-9H,3-5,10H2,1-2H3,(H,15,18)/b16-14- |
Clave InChI |
MPPJJBYGHSTRJD-PEZBUJJGSA-N |
SMILES isomérico |
CCN\1CCC/C1=N/S(=O)(=O)C2=CC=C(C=C2)NC(=O)C |
SMILES |
CCN1CCCC1=NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C |
SMILES canónico |
CCN1CCCC1=NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C |
Sinónimos |
N-[4-[(1-ethylpyrrolidin-2-ylidene)amino]sulfonylphenyl]acetamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2,4-dichloro-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B238506.png)
![N-(3-{[(1-naphthoylamino)carbothioyl]amino}phenyl)propanamide](/img/structure/B238507.png)
![3-ethoxy-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B238513.png)



![N-({4-[(thiophen-2-ylcarbonyl)amino]phenyl}carbamothioyl)-1-benzofuran-2-carboxamide](/img/structure/B238547.png)

![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]nicotinamide](/img/structure/B238556.png)
![N-[(5-chloropyridin-2-yl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B238558.png)
